O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate

Physicochemical characterization Thermal stability Reaction solvent selection

O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate (CAS 38593-84-9) is a heterocyclic monothiocarbonate ester with the molecular formula C₁₂H₁₄N₄O₂S and a molecular weight of 278.33 g/mol. It belongs to the class of S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonates, which feature a phenyltetrazole moiety linked via a sulfur atom to a thiocarbonate carbonyl, with an O-butyl substituent on the ester oxygen.

Molecular Formula C12H14N4O2S
Molecular Weight 278.33 g/mol
CAS No. 38593-84-9
Cat. No. B12684008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate
CAS38593-84-9
Molecular FormulaC12H14N4O2S
Molecular Weight278.33 g/mol
Structural Identifiers
SMILESCCCCOC(=O)SC1=NN=NN1C2=CC=CC=C2
InChIInChI=1S/C12H14N4O2S/c1-2-3-9-18-12(17)19-11-13-14-15-16(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
InChIKeyZFQUQWYGBQONND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) Thiocarbonate (CAS 38593-84-9): Physicochemical Profile & Structural Context for Procurement Evaluation


O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate (CAS 38593-84-9) is a heterocyclic monothiocarbonate ester with the molecular formula C₁₂H₁₄N₄O₂S and a molecular weight of 278.33 g/mol . It belongs to the class of S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonates, which feature a phenyltetrazole moiety linked via a sulfur atom to a thiocarbonate carbonyl, with an O-butyl substituent on the ester oxygen. Key physicochemical properties include a density of 1.31 g/cm³, a boiling point of 433.9 °C at 760 mmHg, a flash point of 216.2 °C, an exact mass of 278.08400 Da, a polar surface area (PSA) of 95.20 Ų, and a calculated LogP of 2.69 . The refractive index is reported as 1.636, and the IUPAC name is butyl (1-phenyltetrazol-5-yl)sulfanylformate . Spectroscopic characterization data are available from peer-reviewed publications, enabling unambiguous identity confirmation during procurement qualification .

Why Functional Substitution Is Not Straightforward for O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) Thiocarbonate (CAS 38593-84-9)


Within the S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate family, the O-alkyl substituent directly determines key physicochemical properties—lipophilicity, volatility, and solubility—which in turn govern performance in solvent-based reaction systems, chromatographic separability, and phase-transfer behavior . The O-butyl congener (CAS 38593-84-9) possesses a boiling point of 433.9 °C and a LogP of 2.69, whereas the O-ethyl analog (CAS 2179-02-4, molecular formula C₁₀H₁₀N₄O₂S) has a lower molecular weight (250.28 g/mol) and qualitatively different volatility and lipophilicity profiles [1]. Furthermore, the monothiocarbonate motif (O-alkyl S-tetrazolyl thiocarbonate) differs fundamentally in reactivity from the dithiocarbonate analog S,S'-bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate (CAS 32276-00-9), which serves as an esterification and sulfidation reagent rather than a monothiocarbonate building block . Because no two O-alkyl chain lengths yield identical solubility, boiling point, or chromatographic retention, and because the monothiocarbonate vs. dithiocarbonate distinction dictates reaction pathways, simple functional substitution is untenable. The evidence below quantifies the specific differentiating properties that a procurement decision must evaluate.

Quantitative Differentiation Evidence for O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) Thiocarbonate (CAS 38593-84-9)


Boiling Point Elevation Relative to the O-Ethyl Homolog

The O-butyl thiocarbonate (CAS 38593-84-9) exhibits a boiling point of 433.9 °C at 760 mmHg, approximately 180 °C higher than the estimated boiling point of the O-ethyl thiocarbonate analog (CAS 2179-02-4), which is consistent with incremental elevation attributable to the additional two methylene units in the O-alkyl chain . This difference directly affects thermal process windows and distillation-based purification feasibility.

Physicochemical characterization Thermal stability Reaction solvent selection

Lipophilicity Differentiation (LogP) vs. O-Ethyl Congener

The calculated LogP of O-butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate is 2.69, whereas the O-ethyl analog (CAS 2179-02-4) has an estimated LogP of approximately 1.7–1.9 based on its lower carbon count and smaller alkyl chain . The ΔLogP ≈ 0.8–1.0 unit translates to roughly a 6–10 fold difference in octanol-water partition coefficient, which has direct implications for extraction efficiency, reverse-phase chromatographic retention, and bioavailability modeling in medicinal chemistry applications.

Lipophilicity Partition coefficient Chromatographic retention

Monothiocarbonate vs. Dithiocarbonate: Distinct Reactivity Profiles

The target compound is an O,S-monothiocarbonate, whereas the widely cited analog S,S'-bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate (CAS 32276-00-9) is a symmetrical dithiocarbonate. The dithiocarbonate serves as an esterification reagent for carboxylic acids with alcohols (including lactonization), amide formation, Friedel-Crafts-type reactions, and isothiocyanate synthesis, as confirmed by multiple peer-reviewed studies [1]. The monothiocarbonate structure of O-butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate contains only one tetrazole-thio leaving group, imparting fundamentally different electrophilic reactivity: it can serve as a single thio-transfer or acyl-transfer agent rather than a dual-activation reagent. This structural dichotomy means the two compounds are not interchangeable in synthetic protocols that require specific stoichiometric control of thio-group transfer.

Thiocarbonate reactivity Esterification reagent Sulfidation reagent

Polar Surface Area (PSA) as a Predictor of Membrane Permeability Differentiation

The O-butyl derivative has a PSA of 95.20 Ų, which is identical to that of the O-ethyl and O-propyl congeners, since PSA is dominated by the tetrazole and thiocarbonate polar atoms and is independent of the O-alkyl chain length . However, when compared to non-tetrazole thiocarbonates such as O-tert-butyl S-phenyl carbonothioate (CAS 36760-43-7, PSA estimated ~52 Ų), the phenyltetrazole-containing compounds exhibit approximately 1.8-fold higher PSA, which is relevant for predicting blood-brain barrier penetration and oral bioavailability in drug discovery contexts.

Polar surface area Drug-likeness Membrane permeability

Procurement-Relevant Application Scenarios for O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) Thiocarbonate (CAS 38593-84-9)


High-Temperature Solvent Systems Requiring Low-Volatility Thiocarbonate Reagents

For reactions conducted in high-boiling solvents (e.g., DMF, DMSO, NMP) at temperatures exceeding 200 °C, the O-butyl derivative (b.p. 433.9 °C) provides a substantially wider thermal operating window than the O-ethyl analog (estimated b.p. ~250–260 °C), reducing reagent loss through evaporation and maintaining stoichiometric control .

Liquid-Liquid Extraction and Reverse-Phase Purification Workflows Requiring Enhanced Lipophilicity

The LogP of 2.69 for the O-butyl compound confers approximately 6–10-fold higher organic-phase partitioning relative to the O-ethyl congener (estimated LogP ~1.7–1.9), making it the preferred choice for synthetic sequences that employ liquid-liquid extraction or preparative reverse-phase HPLC where higher retention and better separation from polar impurities are desired .

Monofunctional Thiocarbonate Transfer Reagent for Single-Step Thioester Synthesis

Unlike the bifunctional dithiocarbonate S,S'-bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate, which transfers two equivalents of the tetrazole-thio moiety, the monothiocarbonate O-butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate is suited for controlled, single-equivalent thioester or thiocarbonate formation without the complication of bis-substitution side products .

Medicinal Chemistry Library Synthesis Where Tetrazole-Containing Scaffolds Are Privileged

The 1-phenyl-1H-tetrazol-5-yl moiety is a recognized pharmacophore in drug discovery, serving as a bioisostere for carboxylic acids and as a metabolic stabilizing group. The O-butyl thiocarbonate provides a convenient entry point for introducing this pharmacophore into lead compounds, with the butyl ester offering intermediate lipophilicity (LogP 2.69) suitable for balancing solubility and permeability in early-stage ADME profiling [1].

Quote Request

Request a Quote for O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.